Cycloheptyl Isothiocyanate
Overview
Description
Cycloheptyl Isothiocyanate: is a cyclic organic compound belonging to the family of isothiocyanates. It is characterized by a seven-membered ring structure with an isothiocyanate functional group attached. This compound is a colorless liquid with a pungent odor and is known for its reactivity and versatility in various chemical reactions .
Mechanism of Action
Target of Action
Isothiocyanatocycloheptane, a member of the isothiocyanate family, has been studied for its chemoprotective activities . The primary targets of Isothiocyanatocycloheptane are proteins, particularly those with sulfur-centered nucleophiles, such as protein cysteine residues . These targets play a crucial role in various cellular processes, including detoxification, inflammation, apoptosis, and cell cycle regulation .
Mode of Action
Isothiocyanatocycloheptane interacts with its protein targets through a process known as covalent modification. This interaction leads to changes in the function of these proteins, which can result in various cellular responses . For instance, Isothiocyanatocycloheptane can induce the expression of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, and induce cell cycle arrest and apoptosis .
Biochemical Pathways
Isothiocyanatocycloheptane affects several biochemical pathways. It is involved in the detoxification pathway, where it enhances the body’s ability to detoxify and eliminate harmful compounds . It also influences the inflammation pathway by inhibiting proinflammatory responses . Furthermore, Isothiocyanatocycloheptane can affect cell cycle regulation and apoptosis pathways, leading to cell cycle arrest and programmed cell death .
Result of Action
The molecular and cellular effects of Isothiocyanatocycloheptane’s action are diverse and depend on its interaction with its targets and the affected pathways. At a molecular level, Isothiocyanatocycloheptane can modulate the function of transcription factors, leading to changes in the expression of networks of genes . At a cellular level, it can induce cytoprotective responses, inhibit inflammation, cause cell cycle arrest, and trigger apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Isothiocyanatocycloheptane. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity . Moreover, the physiological environment within the body, including the presence of other molecules and cellular conditions, can also influence the action of Isothiocyanatocycloheptane .
Biochemical Analysis
Biochemical Properties
Isothiocyanatocycloheptane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme myrosinase, which catalyzes the hydrolysis of glucosinolates to produce isothiocyanates, including isothiocyanatocycloheptane . This interaction is crucial for the bioactivation of glucosinolates and the subsequent release of isothiocyanates. Additionally, isothiocyanatocycloheptane can interact with proteins involved in detoxification pathways, such as glutathione S-transferases, enhancing their activity and promoting the conjugation of isothiocyanates with glutathione .
Cellular Effects
Isothiocyanatocycloheptane exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, isothiocyanatocycloheptane can activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant response elements and the expression of cytoprotective genes . This activation helps in mitigating oxidative stress and enhancing cellular defense mechanisms. Furthermore, isothiocyanatocycloheptane can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes .
Molecular Mechanism
The molecular mechanism of isothiocyanatocycloheptane involves several key interactions at the molecular level. It can bind to cysteine residues in proteins, leading to the formation of thiourea adducts . This binding can result in the inhibition or activation of specific enzymes, depending on the target protein. For example, isothiocyanatocycloheptane can inhibit histone deacetylases, leading to changes in chromatin structure and gene expression . Additionally, it can modulate the activity of transcription factors, such as NF-κB, thereby influencing inflammatory responses and cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isothiocyanatocycloheptane can vary over time. The compound’s stability and degradation play a crucial role in its temporal effects. Isothiocyanatocycloheptane is relatively stable under physiological conditions but can undergo hydrolysis over time, leading to the formation of degradation products . Long-term studies have shown that prolonged exposure to isothiocyanatocycloheptane can result in sustained activation of antioxidant pathways and persistent changes in gene expression . The compound’s effects may diminish over time due to its gradual degradation.
Dosage Effects in Animal Models
The effects of isothiocyanatocycloheptane in animal models are dose-dependent. At low doses, the compound can exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, isothiocyanatocycloheptane may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without causing adverse effects . It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
Isothiocyanatocycloheptane is involved in several metabolic pathways. It is primarily metabolized through conjugation with glutathione, catalyzed by glutathione S-transferases . This conjugation facilitates the excretion of isothiocyanatocycloheptane and its metabolites from the body. Additionally, isothiocyanatocycloheptane can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . For example, it can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other xenobiotics and endogenous compounds .
Transport and Distribution
The transport and distribution of isothiocyanatocycloheptane within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms involving ATP-binding cassette (ABC) transporters . Once inside the cell, isothiocyanatocycloheptane can bind to intracellular proteins, such as albumin, which facilitates its distribution to various cellular compartments . The localization and accumulation of isothiocyanatocycloheptane within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
Isothiocyanatocycloheptane exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, isothiocyanatocycloheptane can localize to the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, it can accumulate in the mitochondria, influencing mitochondrial function and cellular metabolism . The subcellular localization of isothiocyanatocycloheptane is essential for its precise regulation of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Amines and Phenyl Isothiocyanate: One common method involves the reaction of amines with phenyl isothiocyanate.
From Amines and Carbon Disulfide: Another method involves the reaction of amines with carbon disulfide in the presence of catalysts such as di-tert-butyl dicarbonate and DMAP or DABCO.
From Amines and Phenyl Chlorothionoformate: This method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide.
Industrial Production Methods: Industrial production of isothiocyanatocycloheptane often involves the use of the above-mentioned synthetic routes, with a focus on optimizing yield, safety, and cost-effectiveness. The replacement reaction of phenyl isothiocyanate with amines is particularly favored due to its low toxicity and high yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Cycloheptyl Isothiocyanate can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can be substituted with various nucleophiles, leading to the formation of thioureas or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioureas and other derivatives.
Scientific Research Applications
Chemistry: Cycloheptyl Isothiocyanate is used as a building block in organic synthesis, particularly in the formation of thioureas and other sulfur-containing compounds .
Biology and Medicine: This compound has shown potential in biological applications due to its antimicrobial and anticancer properties. It is being studied for its ability to inhibit the growth of certain bacteria and cancer cells .
Industry: In industrial research, isothiocyanatocycloheptane is used in the development of new materials and as a reagent in various chemical processes .
Comparison with Similar Compounds
- Isothiocyanatocyclohexane
- Phenyl Isothiocyanate
- Allyl Isothiocyanate
- Benzyl Isothiocyanate
Comparison: Cycloheptyl Isothiocyanate is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to other isothiocyanates like isothiocyanatocyclohexane (six-membered ring) and phenyl isothiocyanate (aromatic ring). This structural difference can influence its reactivity and biological activity .
Properties
IUPAC Name |
isothiocyanatocycloheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c10-7-9-8-5-3-1-2-4-6-8/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNJAJWMDQTLQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383643 | |
Record name | isothiocyanatocycloheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81542-16-7 | |
Record name | isothiocyanatocycloheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 81542-16-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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